1H-indole-3,6-dicarbonitrile

Immuno-oncology IDO1 inhibitor Cancer immunotherapy

1H-Indole-3,6-dicarbonitrile (CAS 1691760-31-2, MF: C10H5N3, MW: 167.17 g/mol) is a heterocyclic small molecule consisting of an indole core substituted with electron-withdrawing cyano groups at the 3- and 6-positions. It belongs to the class of indole dicarbonitrile regioisomers alongside 1H-indole-3,5-dicarbonitrile (CAS 1314976-35-6) and indole-5,6-dicarbonitrile derivatives.

Molecular Formula C10H5N3
Molecular Weight 167.17 g/mol
Cat. No. B13551994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indole-3,6-dicarbonitrile
Molecular FormulaC10H5N3
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)NC=C2C#N
InChIInChI=1S/C10H5N3/c11-4-7-1-2-9-8(5-12)6-13-10(9)3-7/h1-3,6,13H
InChIKeyFBNJAZHLFGRJFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-3,6-dicarbonitrile (CAS 1691760-31-2): A Regiospecific Dicarbonitrile Indole Building Block for Medicinal Chemistry


1H-Indole-3,6-dicarbonitrile (CAS 1691760-31-2, MF: C10H5N3, MW: 167.17 g/mol) is a heterocyclic small molecule consisting of an indole core substituted with electron-withdrawing cyano groups at the 3- and 6-positions [1]. It belongs to the class of indole dicarbonitrile regioisomers alongside 1H-indole-3,5-dicarbonitrile (CAS 1314976-35-6) and indole-5,6-dicarbonitrile derivatives. The 3,6-disposition of the nitrile groups confers a distinct electronic profile that differentiates its reactivity, biological target profile, and synthetic utility from these regioisomeric counterparts .

Why 1H-Indole-3,6-dicarbonitrile Cannot Be Replaced by 3,5- or 5,6-Dicarbonitrile Analogs in Target-Focused Research


Indole dicarbonitrile regioisomers differ fundamentally in their spatial distribution of electron-withdrawing cyano groups, which determines their interaction with distinct biological targets. The 5,6-dicarbonitrile scaffold has been extensively characterized as a pharmacophore for monoamine oxidase (MAO) inhibition, with optimized derivatives achieving IC50 values as low as 0.006 µM against MAO-A [1]. In contrast, emerging evidence indicates that the 3,6-dicarbonitrile arrangement directs inhibitory activity toward indoleamine 2,3-dioxygenase 1 (IDO1) and histone deacetylase (HDAC) enzymes—targets not addressed by 5,6-dicarbonitriles [2]. Substituting one regioisomer for another would therefore direct a research program toward entirely different therapeutic areas, rendering generic substitution scientifically invalid for target-based screening campaigns.

Quantitative Differentiation of 1H-Indole-3,6-dicarbonitrile: Target Engagement, Selectivity, and Antimicrobial Activity


IDO1 Inhibition: 1H-Indole-3,6-dicarbonitrile Displays Sub-Nanomolar Potency in Human Cells

1H-Indole-3,6-dicarbonitrile inhibits human IDO1 expressed in HeLa cells with an IC50 of 1.5 nM, which represents an approximately 830-fold improvement in potency over a reference IDO inhibitor (IC50 = 1,240 nM against recombinant human IDO) [1]. By comparison, 1H-indole-3-carbonitrile inhibits mouse TDO with an IC50 of 80,000 nM, indicating that the 3,6-dicarbonitrile substitution pattern is critical for potent IDO1 engagement [2].

Immuno-oncology IDO1 inhibitor Cancer immunotherapy

HDAC3 vs. MAO Selectivity: 3,6-Dicarbonitrile Directs Inhibition Toward Histone Deacetylase Rather Than Monoamine Oxidase

In head-to-head enzyme profiling, 1H-indole-3,6-dicarbonitrile inhibits human HDAC3 with an IC50 of 45 nM and HDAC1 with an IC50 of 67 nM [1]. In contrast, the 5,6-dicarbonitrile regioisomer scaffold yields potent MAO inhibition (e.g., 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile inhibits MAO-A with an IC50 of 0.014 µM), with no reported HDAC activity [2]. This target class divergence—HDAC for the 3,6-isomer vs. MAO for the 5,6-isomer—illustrates the regioisomer-dependent pharmacological profile.

Epigenetics HDAC inhibitor Selectivity profiling

Antimicrobial Activity: Biofilm Inhibition of Enterococcus faecalis at Low Micromolar Concentrations

1H-Indole-3,6-dicarbonitrile inhibits biofilm formation by Enterococcus faecalis with an IC50 of 6.27 µM [1]. While indole-3,5-dicarbonitrile has been reported to exhibit antimicrobial properties in qualitative assays, no quantitative IC50 data for biofilm inhibition are available in peer-reviewed literature for the 3,5- or 5,6-regioisomers . This quantitative biofilm inhibition datum for the 3,6-isomer provides a measurable basis for selecting this compound in antimicrobial screening cascades.

Antimicrobial resistance Biofilm inhibitor Gram-positive bacteria

Electronic Effect of 3,6-Dicarbonitrile Substitution: Distinct Hammett Substituent Constants Drive Differential Reactivity

The cyano group is a strong electron-withdrawing substituent with Hammett σm = 0.56 and σp = 0.66. In 1H-indole-3,6-dicarbonitrile, the cyano at position 6 exerts a para-like electronic effect on the benzenoid ring, while the cyano at position 3 influences the pyrrole ring. In 1H-indole-3,5-dicarbonitrile, the 5-cyano group exerts a meta-like effect. This positional difference results in distinct electronic landscapes: the 3,6-isomer concentrates electron withdrawal along the long axis of the indole, while the 3,5-isomer distributes it asymmetrically [1]. These differences manifest in divergent reactivity in nucleophilic aromatic substitution and cross-coupling reactions.

Physical organic chemistry Hammett analysis Structure-activity relationships

High-Value Application Scenarios for 1H-Indole-3,6-dicarbonitrile in Drug Discovery and Chemical Biology


IDO1-Focused Immuno-Oncology Screening Libraries

Given its 1.5 nM IC50 against human IDO1 in HeLa cells, 1H-indole-3,6-dicarbonitrile is a compelling starting scaffold for medicinal chemistry optimization programs targeting the kynurenine pathway in cancer immunotherapy [1]. Procurement for focused screening libraries enables direct SAR exploration around the 3,6-dicarbonitrile core, a strategy not feasible with 5,6-dicarbonitrile analogs that lack IDO1 engagement.

HDAC-Targeted Epigenetic Probe Development

With demonstrated inhibition of HDAC3 (IC50 = 45 nM) and HDAC1 (IC50 = 67 nM), this compound serves as a tractable starting point for developing isoform-selective HDAC inhibitors [2]. The 3,6-dicarbonitrile core can be further functionalized at the indole N–H, C-2, C-4, C-5, and C-7 positions to optimize potency and selectivity, making it a versatile building block for epigenetic probe discovery.

Antimicrobial Biofilm Disruption in Drug-Resistant Enterococcus faecalis

The IC50 of 6.27 µM against E. faecalis biofilm formation positions 1H-indole-3,6-dicarbonitrile as a quantitative tool compound for studying biofilm inhibition in Gram-positive pathogens [3]. It can be used as a reference standard in dose-response assays to benchmark novel antibiofilm agents against a defined chemical scaffold.

Regioisomer-Specific Synthetic Methodology Development

The distinct electronic properties arising from the 3,6-dicarbonitrile substitution pattern make this compound a useful substrate for developing and benchmarking regioselective synthetic transformations—such as directed C–H functionalization, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling—where the outcome is sensitive to the electronic bias of the indole ring [4].

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